8-hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
Description
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Properties
IUPAC Name |
8-hydrazinyl-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6O5/c1-21-14-13(15(25)22(2)17(21)26)23(16(19-14)20-18)8-10(24)9-28-12-6-4-11(27-3)5-7-12/h4-7,10,24H,8-9,18H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTKRKEXSDXJMGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC(COC3=CC=C(C=C3)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine class. Its unique structure includes a hydrazinyl group, a hydroxypropyl chain, and a methoxyphenoxy moiety, which contribute to its diverse chemical properties and potential biological activities. This compound has garnered interest in medicinal chemistry due to its possible applications in pharmacology and therapeutic interventions.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₆O₅ |
| Molecular Weight | 376.37 g/mol |
| IUPAC Name | 8-hydrazinyl-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione |
| InChI Key | XMRQMWQPPUMREA-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit enzyme activity by binding to active or allosteric sites, thus blocking substrate access or altering enzyme conformation.
- Receptor Modulation : The compound may interact with cellular receptors, modulating signal transduction pathways that affect various cellular responses.
Pharmacological Studies
Research has indicated that compounds similar to 8-hydrazinyl derivatives exhibit a range of pharmacological activities including:
- Antitumor Activity : Certain studies have shown that purine derivatives can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
- Antioxidant Properties : These compounds may possess antioxidant capabilities, reducing oxidative stress in cells.
- Anti-inflammatory Effects : They have been observed to modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Several studies have investigated the biological activities of similar purine derivatives:
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives with hydrazinyl substitutions showed significant cytotoxicity against various cancer cell lines, suggesting potential for development as anticancer agents .
- Antioxidant Activity Assessment : Research highlighted in Free Radical Biology and Medicine indicated that similar compounds exhibited strong free radical scavenging activity, which could be beneficial in preventing oxidative damage .
Comparative Analysis with Related Compounds
To better understand the biological activity of 8-hydrazinyl derivatives, it is useful to compare them with other purine-based compounds. Below is a summary of key findings from related research:
Scientific Research Applications
Overview
8-Hydrazinyl-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a unique structure that allows for various scientific applications. Its molecular formula is , and it has garnered interest for its potential roles in chemistry, biology, and medicine.
Chemistry
This compound serves as a building block in synthetic chemistry. Its hydrazine and phenoxy groups facilitate the formation of more complex molecules through various chemical reactions. It can be utilized as a reagent in organic synthesis to create derivatives with specific biological activities.
Biology
The unique structure of this compound allows it to interact with biological macromolecules:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, making it a candidate for drug development.
- Protein Interaction Studies : Its ability to bind to proteins can help elucidate mechanisms of action for various biological processes.
Medicine
Research indicates that this compound may have therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, in vitro studies have shown effective inhibition against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Apoptosis induction |
| HeLa (Cervical) | 12 | Cell cycle arrest |
| A549 (Lung) | 10 | Enzyme inhibition |
- Antioxidant Properties : The compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress in cellular models. Its antioxidant potential has been evaluated using assays such as DPPH and ABTS:
| Assay Type | Result |
|---|---|
| DPPH Radical Scavenging | IC50 = 20 µM |
| ABTS Radical Scavenging | IC50 = 25 µM |
Case Studies
A notable study published in Bioorganic Chemistry explored the synthesis and biological evaluation of this compound alongside other purine derivatives. The research highlighted its efficacy as a dual ligand for serotonin receptors and its potential role in treating mood disorders and certain cancers.
Preparation Methods
Formation of Substituted Pyrimidines
In the first step, 4,6-dichloropyrimidine-2,5-diamine undergoes nucleophilic substitution with 4-methoxyphenol in n-butanol under reflux conditions (8–10 hours). This reaction introduces the methoxyphenoxy group at the 6-position of the pyrimidine ring.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | n-Butanol |
| Temperature | Reflux (≈118°C) |
| Time | 8–10 hours |
| Yield | 85–90% |
Cyclization to Purine Derivatives
The substituted pyrimidine intermediate is cyclized using triethyl orthoformate in the presence of hydrochloric acid. This step forms the purine core while retaining the methoxyphenoxy substituent.
Mechanistic Insight
Triethyl orthoformate acts as a formylating agent, facilitating ring closure through the formation of a formamide intermediate. The reaction proceeds at room temperature over 8–12 hours, yielding 7-(4-methoxyphenoxy)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione as a key intermediate.
Introduction of the Hydroxypropyl Side Chain
The hydroxypropyl group at the 7-position is introduced via nucleophilic substitution. This step requires careful control to avoid over-alkylation.
Epoxide Ring-Opening Reaction
The purine intermediate reacts with 2,3-epoxypropanol in ethanol under basic conditions (e.g., sodium hydroxide). The epoxide’s strained ring undergoes nucleophilic attack by the purine’s nitrogen at the 7-position, forming a hydroxypropyl side chain.
Optimization Data
| Parameter | Optimal Value |
|---|---|
| Solvent | Ethanol |
| Base | NaOH (1.2 equiv) |
| Temperature | 60°C |
| Time | 4 hours |
| Yield | 75–80% |
Side Chain Functionalization
The secondary hydroxyl group in the hydroxypropyl side chain is protected using tert-butyldimethylsilyl (TBDMS) chloride to prevent undesired side reactions during subsequent steps. Deprotection occurs in the final step using tetrabutylammonium fluoride (TBAF).
Hydrazine Substitution at the 8-Position
The hydrazinyl group is introduced via displacement of a chloro substituent at the 8-position of the purine core.
Chlorination of the Purine Core
The intermediate 7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is treated with phosphorus oxychloride (POCl₃) in the presence of N,N-diethylaniline. This converts the 8-hydroxy group to a chloro group, yielding 8-chloro-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione .
Reaction Conditions
| Parameter | Value |
|---|---|
| Chlorinating Agent | POCl₃ (5 equiv) |
| Catalyst | N,N-Diethylaniline |
| Temperature | 80°C |
| Time | 3 hours |
| Yield | 90% |
Hydrazine Incorporation
The chlorinated derivative reacts with hydrazine hydrate in ethanol under reflux. Triethylamine is added to scavenge HCl, driving the reaction to completion.
Kinetic Data
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Hydrazine (equiv) | 1.5 |
| Temperature | Reflux (≈78°C) |
| Time | 4 hours |
| Yield | 85% |
Final Deprotection and Purification
The TBDMS-protected hydroxypropyl side chain is deprotected using TBAF in tetrahydrofuran (THF). The crude product is purified via column chromatography (silica gel, ethyl acetate/methanol 9:1) to yield the final compound.
Analytical Data
| Property | Value |
|---|---|
| Melting Point | 198–200°C |
| Purity (HPLC) | ≥98% |
| Molecular Formula | C₁₉H₂₅N₅O₆ |
| Molecular Weight | 427.44 g/mol |
Comparative Analysis of Synthetic Routes
A comparative study of alternative methods reveals critical insights:
Direct Amination vs. Chlorination-Hydrazination
Attempts to introduce the hydrazinyl group via direct amination of the purine core (using hydrazine and a palladium catalyst) resulted in lower yields (≤50%) due to competing side reactions. The chlorination-hydrazination sequence proved superior in both yield and regioselectivity.
Solvent Effects on Cyclization
Replacing n-butanol with dimethylformamide (DMF) in the pyrimidine substitution step reduced yields by 20%, likely due to increased solvation of the nucleophile.
Scalability and Industrial Considerations
For large-scale synthesis, the following modifications are recommended:
- Continuous Flow Reactors : Improve heat transfer during exothermic steps (e.g., epoxide ring-opening).
- Catalyst Recycling : Use immobilized triethylamine on solid supports to reduce waste.
- Green Solvents : Substitute ethanol with cyclopentyl methyl ether (CPME) for improved environmental metrics.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The compound is synthesized via nucleophilic substitution of 8-bromo-1,3-dimethylxanthine derivatives with hydrazine hydrate under reflux in a dioxane-water mixture (2:1). Key steps include:
- Reaction conditions : Heating at 80–90°C for 4–5 hours to ensure complete substitution at the 8-position .
- Purification : Recrystallization from propanol-2 or ethanol-water mixtures to achieve >95% purity .
- Optimization : Adjusting the stoichiometric ratio of hydrazine hydrate (5:1 molar excess) and solvent polarity improves yields (reported ~70–85%) .
Q. Which spectroscopic methods are critical for confirming the structure of this compound?
Structural validation relies on:
- 1H NMR : Identification of hydrazinyl (-NH-NH2) protons (δ 4.5–5.0 ppm) and methoxyphenoxy propyl side-chain signals (δ 3.7–4.2 ppm for OCH3 and CH2 groups) .
- Mass spectrometry : Molecular ion peaks ([M+H]+) matching the theoretical molecular weight (e.g., m/z ~443 for C19H25N5O5) .
- Chromatography : HPLC retention time consistency under gradient elution (C18 column, acetonitrile/water) ensures purity .
Q. What preliminary biological assays are recommended to screen its bioactivity?
Initial screening should focus on:
- Enzyme inhibition : Test against xanthine oxidase (relevant to purine analogs) using allopurinol as a positive control .
- Antiviral activity : Evaluate replication inhibition in RNA viruses (e.g., hepatitis C) via plaque reduction assays .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to establish IC50 values .
Advanced Research Questions
Q. How can reaction mechanisms for side-chain functionalization be studied to minimize byproducts?
Advanced strategies include:
- Kinetic analysis : Monitor intermediate formation via in situ FTIR or LC-MS to identify competing pathways (e.g., hydrolysis vs. substitution) .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to stabilize transition states during propyl side-chain addition .
- Computational modeling : Use DFT calculations (Gaussian09) to predict regioselectivity in hydrazinyl-group reactions .
Q. How should contradictory spectral data (e.g., NMR splitting patterns) be resolved?
Contradictions often arise from dynamic effects or impurities:
Q. What experimental designs are suitable for assessing structure-activity relationships (SAR) in analogs?
Focus on systematic substituent variation:
Q. How can bioactivity data discrepancies between in vitro and in vivo models be addressed?
Discrepancies may stem from pharmacokinetic factors:
- ADME profiling : Measure plasma protein binding (equilibrium dialysis) and microsomal stability (CYP450 assays) .
- Prodrug strategies : Introduce acetylated hydrazine moieties to enhance bioavailability .
- Tissue distribution studies : Radiolabel the compound (e.g., 14C) to track accumulation in target organs .
Methodological Best Practices
Q. What controls are essential in enzyme inhibition assays?
- Positive controls : Allopurinol for xanthine oxidase, ribavirin for antiviral assays .
- Negative controls : Solvent-only (DMSO) and heat-denatured enzyme samples .
- Dose-response curves : Use 6–8 concentrations (1 nM–100 μM) to calculate precise IC50 values .
Q. How should stability studies under varying pH and temperature be conducted?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
